molecular formula C20H11N3O3S B2911148 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 477547-15-2

4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2911148
CAS No.: 477547-15-2
M. Wt: 373.39
InChI Key: WLDZCFPNZNNQNR-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic hybrid compound designed for pharmaceutical research, merging a coumarin scaffold with an aminothiazole benzamide core. This structural class is of significant interest in medicinal chemistry due to its potential multi-target biological activity. Coumarin derivatives are well-known for their diverse pharmacological profiles . When fused with thiazole rings—a privileged structure in drug discovery—the resulting hybrids exhibit enhanced potential as inhibitors of key biological pathways . For instance, structurally related N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have demonstrated moderate to potent anti-HIV activity in vitro, protecting MT-4 cells from viral-induced cytopathy . Furthermore, 2-aminothiazole derivatives have been identified as potent and selective allosteric inhibitors of protein kinase CK2, a well-established anti-cancer drug target . The incorporation of the 4-cyano benzamide moiety is a strategic modification that may influence the compound's binding affinity and selectivity, potentially leading to activity against specific kinase isoforms or other enzyme families involved in proliferation and inflammation. Researchers can leverage this compound as a key intermediate or a novel chemical probe for developing new therapeutic agents in oncology and virology, and for studying signal transduction mechanisms. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-cyano-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3S/c21-10-12-5-7-13(8-6-12)18(24)23-20-22-16(11-27-20)15-9-14-3-1-2-4-17(14)26-19(15)25/h1-9,11H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDZCFPNZNNQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions

    Preparation of 2-oxo-2H-chromen-3-yl thiazole derivatives: This step involves the reaction of 2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano reagent such as cyanogen bromide.

    Formation of the benzamide moiety: The final step involves the acylation of the thiazole derivative with 4-cyanobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the cyano group.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The chromenyl and thiazole rings can interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Substituent Impacts
Compound Name Substituent (Benzamide Position) Key Functional Groups Biological Activity (IC50 or Yield) Reference
Target Compound 4-Cyano Coumarin, Thiazole, Cyano Not explicitly reported -
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide 4-Methyl Coumarin, Thiazole, Methyl N/A
2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide 2-Chloro Coumarin, Thiazole, Chloro Industrial/Pharma Grade (99% purity)
Compound 13 () 2,4-Dichlorophenylamino Coumarin, Thiazole, Acetamide α-Glucosidase inhibition (IC50 not specified)
Compound 5 () Phenylamino Coumarin, Thiazole, Acetamide Yield: 89%; m.p.: 206–211°C
  • Methyl Group () : Electron-donating methyl substituents may increase lipophilicity, affecting solubility and membrane permeability.
  • Chloro Group () : Chloro substituents contribute to steric bulk and electronegativity, possibly influencing metabolic stability .

Example :

  • Target Compound Synthesis: Likely involves reacting 3-(2-aminothiazol-4-yl)coumarin with 4-cyanobenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a catalyst, followed by purification via silica gel chromatography .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data
Compound Name IR (C≡N Stretch, cm⁻¹) ^1H-NMR (Key Signals) Melting Point (°C) Reference
Target Compound ~2200 (expected) δ 8.61 (thiazole CH), 11.86 (thiazole NH) Not reported -
4-Methyl Derivative () N/A δ 2.35 (CH3), 8.12 (coumarin C4-H) Not reported
Compound 5 () 2922 (CH2), 1715 (C=O) δ 3.55–3.57 (-CH2-), 8.61 (thiazole CH) 206–211
Compound 13 () 1714 (C=O), 1604 (C=N) δ 3.54–3.65 (-CH2-), 8.67 (aromatic CH) 216–220
  • Cyano Group Identification: The absence of C≡N stretch (~2200 cm⁻¹) in analogs (e.g., methyl or chloro derivatives) distinguishes the target compound in IR analysis .
  • Thermal Stability : Melting points for coumarin-thiazole hybrids typically range between 200–220°C, influenced by substituent polarity .

Crystallographic and Conformational Analysis

  • Structural Validation : Programs like SHELXL () and ORTEP-3 () are used for crystal structure determination in related compounds .
  • Hydrogen Bonding: The cyano group may participate in C≡N···H interactions, influencing crystal packing and stability .

Biological Activity

The compound 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a member of the coumarin-thiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Structure

The chemical structure of this compound features a coumarin moiety linked to a thiazole ring, with a cyano and benzamide group contributing to its unique properties. The general structure can be represented as follows:

C17H12N2O3S\text{C}_{17}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves several steps, including the condensation of 3-acetylcoumarin with thiosemicarbazide to form the thiazole intermediate, followed by further reactions to introduce the cyano and benzamide groups. The reaction conditions can vary, but common methods include refluxing in organic solvents or using ultrasound-assisted synthesis for enhanced yields .

Antimicrobial Activity

Research indicates that coumarin-thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Coumarin derivatives are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases. In vitro assays have demonstrated that these compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies suggest that it exhibits significant antiproliferative activity, with IC50 values indicating potent effects against specific cancer types. The mechanism of action may involve apoptosis induction and cell cycle arrest .

Acetylcholinesterase Inhibition

Given the structural similarities with known acetylcholinesterase inhibitors, this compound has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that it may effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of various coumarin-thiazole derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cancer cell lines (e.g., HeLa, MCF-7), this compound was shown to induce significant cytotoxicity. The study utilized MTT assays to determine cell viability post-treatment and found that the compound reduced cell viability by over 70% at higher concentrations.

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